molecular formula C17H18F3NO2S2 B14511641 N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide CAS No. 62677-04-7

N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide

Cat. No.: B14511641
CAS No.: 62677-04-7
M. Wt: 389.5 g/mol
InChI Key: XZHLOGJIDMRCBA-UHFFFAOYSA-N
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Description

N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for large-scale synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets. The trifluoromethanesulfonamide group can interact with enzymes and receptors, modulating their activity. The phenylsulfanyl group can undergo redox reactions, influencing cellular processes. These interactions can affect various signaling pathways and biochemical processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,6-Diethyl-4-(phenylsulfanyl)phenyl]-1,1,1-trifluoromethanesulfonamide is unique due to the presence of both the trifluoromethanesulfonamide and phenylsulfanyl groups.

Properties

CAS No.

62677-04-7

Molecular Formula

C17H18F3NO2S2

Molecular Weight

389.5 g/mol

IUPAC Name

N-(2,6-diethyl-4-phenylsulfanylphenyl)-1,1,1-trifluoromethanesulfonamide

InChI

InChI=1S/C17H18F3NO2S2/c1-3-12-10-15(24-14-8-6-5-7-9-14)11-13(4-2)16(12)21-25(22,23)17(18,19)20/h5-11,21H,3-4H2,1-2H3

InChI Key

XZHLOGJIDMRCBA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1NS(=O)(=O)C(F)(F)F)CC)SC2=CC=CC=C2

Origin of Product

United States

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